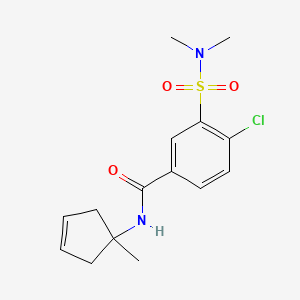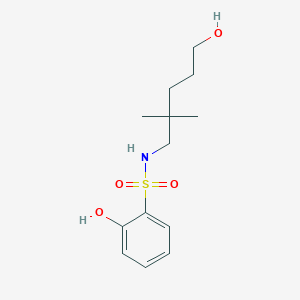![molecular formula C13H16F3N3O2S B6750641 1-[4-(Trifluoromethylsulfonimidoyl)phenyl]piperidine-3-carboxamide](/img/structure/B6750641.png)
1-[4-(Trifluoromethylsulfonimidoyl)phenyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethylsulfonimidoyl)phenyl]piperidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a trifluoromethylsulfonimidoyl group and a carboxamide group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethylsulfonimidoyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Trifluoromethylsulfonimidoyl Group: This step involves the reaction of the piperidine derivative with a trifluoromethylsulfonyl chloride in the presence of a base such as triethylamine.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethylsulfonimidoyl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[4-(Trifluoromethylsulfonimidoyl)phenyl]piperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethylsulfonimidoyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethylsulfonimidoyl group is known to enhance the compound’s ability to penetrate cell membranes and interact with intracellular proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Trifluoromethylsulfonyl)phenyl]piperidine-3-carboxamide: Similar structure but lacks the imidoyl group.
1-[4-(Methylsulfonimidoyl)phenyl]piperidine-3-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1-[4-(Trifluoromethylsulfonimidoyl)phenyl]piperidine-3-carboxamide is unique due to the presence of the trifluoromethylsulfonimidoyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[4-(trifluoromethylsulfonimidoyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S/c14-13(15,16)22(18,21)11-5-3-10(4-6-11)19-7-1-2-9(8-19)12(17)20/h3-6,9,18H,1-2,7-8H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLOXOGBWGSNRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)S(=N)(=O)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-[[(2S)-3-methoxybutan-2-yl]sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6750559.png)
![2-cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-3-carboxamide](/img/structure/B6750565.png)

![2-[4-(2-Hydroxy-2-methylbutyl)triazol-1-yl]benzonitrile](/img/structure/B6750577.png)
![Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate](/img/structure/B6750594.png)

![methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate](/img/structure/B6750599.png)
![Methyl 3-[(5-hydroxy-2,2-dimethylpentyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B6750607.png)
![3-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6750617.png)
![5-[1-(4-Methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one](/img/structure/B6750618.png)
![2-[[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B6750627.png)
![4-ethyl-6-[4-(1H-imidazol-2-yl)piperidin-1-yl]-3-phenylpyridazine](/img/structure/B6750642.png)
![1-[2-chloro-6-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]phenyl]ethanone](/img/structure/B6750649.png)
![N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)aniline](/img/structure/B6750653.png)
